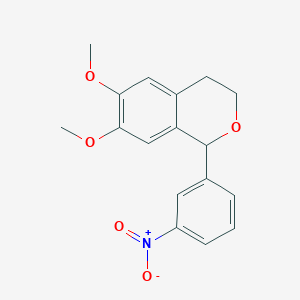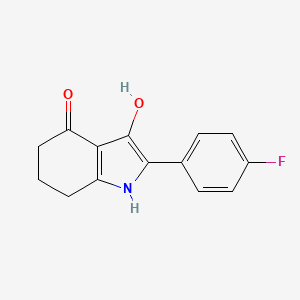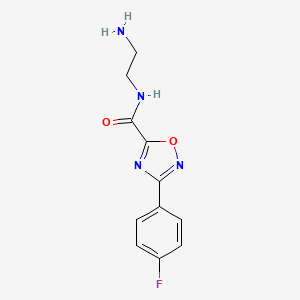
6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene
Descripción general
Descripción
6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene, also known as DMNP-oxide, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of isochromenes, which are organic compounds that contain a chromene ring system. DMNP-oxide has been found to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of 6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene involves its interaction with cytochrome P450 enzymes. It binds to the heme group in the active site of the enzyme, preventing it from metabolizing other compounds. This leads to an accumulation of the substrate and a decrease in the production of the metabolite. 6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene has also been shown to inhibit the activity of other enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene has a range of biochemical and physiological effects, which have been studied extensively in vitro and in vivo. It has been shown to inhibit the metabolism of many drugs, including benzodiazepines, opioids, and antipsychotics. This could lead to drug interactions and altered drug efficacy. 6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene has also been shown to have anti-inflammatory properties, reducing the production of inflammatory mediators such as prostaglandins and leukotrienes. This could make it useful for studying inflammatory diseases such as arthritis and asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene has several advantages for use in lab experiments. It is a potent inhibitor of cytochrome P450 enzymes, making it useful for studying drug metabolism and drug interactions. It also has anti-inflammatory properties, which could make it useful for studying inflammatory diseases. However, there are some limitations to its use. 6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene is a synthetic compound, and its effects may not accurately reflect those of natural compounds. It also has a relatively short half-life in vivo, which could limit its usefulness for studying long-term effects.
Direcciones Futuras
There are several future directions for research on 6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene. One area of interest is its potential use in developing new drugs. Its ability to inhibit cytochrome P450 enzymes could be harnessed to improve the efficacy of existing drugs or to develop new drugs with fewer side effects. Another area of interest is its anti-inflammatory properties. Further research could explore its potential use in treating inflammatory diseases such as arthritis and asthma. Finally, research could focus on developing new synthesis methods for 6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene that are more efficient and environmentally friendly.
Aplicaciones Científicas De Investigación
6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene has been widely used in scientific research due to its unique properties. It has been found to be a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and toxins in the body. This makes 6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene a valuable tool for studying drug metabolism and drug interactions. It has also been shown to have anti-inflammatory properties, which could make it useful for studying inflammatory diseases.
Propiedades
IUPAC Name |
6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-21-15-9-11-6-7-23-17(14(11)10-16(15)22-2)12-4-3-5-13(8-12)18(19)20/h3-5,8-10,17H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPAUVNVSYPVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(OCCC2=C1)C3=CC(=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415541 | |
| Record name | ST4131998 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene | |
CAS RN |
92774-39-5 | |
| Record name | ST4131998 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4334504.png)
![N-[4-(morpholin-4-ylmethyl)benzyl]-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4334505.png)
![3-(3,4-dimethoxyphenyl)-N-[4-(morpholin-4-ylmethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4334511.png)
![N-{1-[3-(4-methoxyphenyl)isoxazol-5-yl]-1-methylethyl}acetamide](/img/structure/B4334523.png)
![methyl 4-oxo-4H-pyrimido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B4334526.png)
![5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.0~2,6~]undec-4-en-7-one](/img/structure/B4334529.png)


![2-[1-methyl-1-(9-phenyl-2,4,8,10-tetraoxaspiro[5.5]undec-3-yl)ethyl]naphthoquinone](/img/structure/B4334564.png)

![N-[3-(2-pyridin-4-ylvinyl)phenyl]adamantane-1-carboxamide](/img/structure/B4334573.png)
![methyl [2-(acetylamino)-4-nitrophenoxy]acetate](/img/structure/B4334577.png)
![N,N'-10,11-dihydrodibenzo[b,f]oxepine-1,3-diylbis(3,4-dimethoxybenzamide)](/img/structure/B4334587.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4-dimethoxybenzamide](/img/structure/B4334590.png)